1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene
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Overview
Description
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 4,5-difluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and fluoromethoxy group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,3-Dibromo-5-fluoro-2-methoxybenzene:
Uniqueness
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is unique due to the presence of multiple halogen atoms and a fluoromethoxy group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H3Br2F3O |
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Molecular Weight |
319.90 g/mol |
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(11)6(12)5(9)7(3)13-2-10/h1H,2H2 |
InChI Key |
ITMPBCDZDCJTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)OCF)Br)F)F |
Origin of Product |
United States |
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